

Application Note: Mass Spectrometry Analysis of Ingenol-5,20-acetonide

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Compound of Interest

Compound Name: *Ingenol-5,20-acetonide*

Cat. No.: *B15595926*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide is a key intermediate in the synthesis of various ingenane diterpenes, a class of compounds with significant biological activities, including anti-cancer and anti-inflammatory properties. Accurate and sensitive analytical methods are crucial for the characterization and quantification of **Ingenol-5,20-acetonide** in research and drug development settings. This application note provides a detailed protocol for the analysis of **Ingenol-5,20-acetonide** using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes the expected mass spectrometry data for **Ingenol-5,20-acetonide**. These values are predicted based on the structure of the molecule and typical behavior of similar compounds in a mass spectrometer.

Parameter	Expected Value
Parent Ion (M+H)+	m/z 389.2273
Key Fragment Ions	m/z 331.2062, 313.1957, 295.1851
Retention Time (Typical)	3.5 - 5.5 minutes
Limit of Detection (LOD)	~1 ng/mL
Limit of Quantification (LOQ)	~5 ng/mL

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is essential for accurate LC-MS analysis.

- Standard Solution Preparation:
 - Accurately weigh approximately 1 mg of **Ingenol-5,20-acetonide** reference standard.
 - Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
 - Perform serial dilutions with a 50:50 mixture of methanol and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Sample Matrix Preparation (e.g., from a reaction mixture or biological matrix):
 - For reaction mixtures, dilute an aliquot of the mixture in methanol to a theoretical concentration within the calibration range.
 - For biological matrices (e.g., plasma, tissue homogenate), a protein precipitation or liquid-liquid extraction is recommended.
 - Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.

- Liquid-Liquid Extraction: To 100 μ L of the sample, add 500 μ L of ethyl acetate. Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of the mobile phase.

Liquid Chromatography (LC) Method

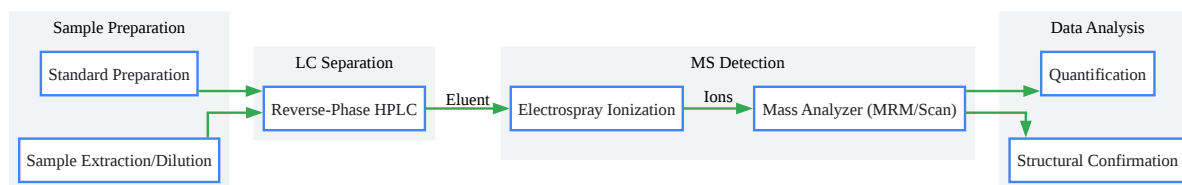
Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B
Flow Rate	0.3 mL/min
Column Temperature	40 $^{\circ}$ C
Injection Volume	5 μ L

Mass Spectrometry (MS) Method

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temperature	350 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	600 L/hr
Collision Gas	Argon
Collision Energy	Optimized for each transition (typically 10-30 eV)

Visualizations

Experimental Workflow



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Caption: Workflow for the LC-MS analysis of **Ingenol-5,20-acetonide**.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of **Ingenol-5,20-acetonide** in positive ESI.

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